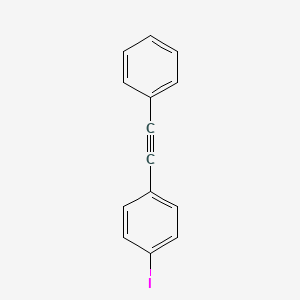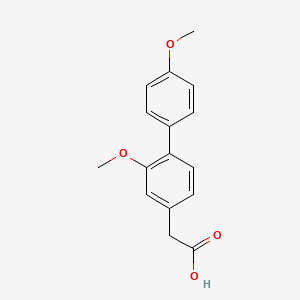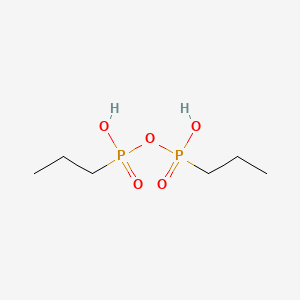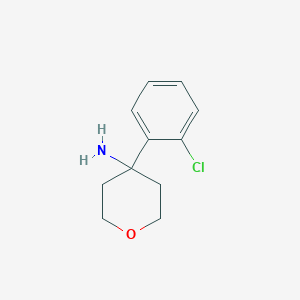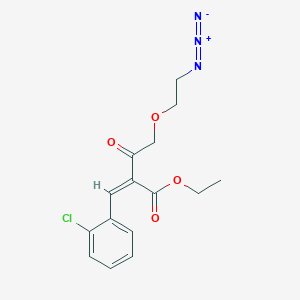![molecular formula C16H33IOSi B15124440 (1,1-Dimethylethyl)[[(1S,3R)-1-[(1E)-2-iodoethenyl]-3-methylheptyl]oxy]dimethyl-silane](/img/structure/B15124440.png)
(1,1-Dimethylethyl)[[(1S,3R)-1-[(1E)-2-iodoethenyl]-3-methylheptyl]oxy]dimethyl-silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1-Dimethylethyl)[[(1S,3R)-1-[(1E)-2-iodoethenyl]-3-methylheptyl]oxy]dimethyl-silane is a complex organosilicon compound This compound is characterized by its unique structure, which includes an iodinated vinyl group and a silane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dimethylethyl)[[(1S,3R)-1-[(1E)-2-iodoethenyl]-3-methylheptyl]oxy]dimethyl-silane typically involves multiple steps. One common route starts with the iodination of an appropriate alkene to introduce the iodoethenyl group. This is followed by the formation of the silane moiety through a hydrosilylation reaction. The reaction conditions often require the use of catalysts such as platinum or rhodium complexes to facilitate the addition of the silane group to the alkene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can significantly enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(1,1-Dimethylethyl)[[(1S,3R)-1-[(1E)-2-iodoethenyl]-3-methylheptyl]oxy]dimethyl-silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the iodoethenyl group to an ethyl group.
Substitution: The iodo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields silanol derivatives, while reduction results in the formation of ethyl-substituted silanes.
Wissenschaftliche Forschungsanwendungen
(1,1-Dimethylethyl)[[(1S,3R)-1-[(1E)-2-iodoethenyl]-3-methylheptyl]oxy]dimethyl-silane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be employed in the development of bioactive molecules and probes.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of (1,1-Dimethylethyl)[[(1S,3R)-1-[(1E)-2-iodoethenyl]-3-methylheptyl]oxy]dimethyl-silane involves its interaction with specific molecular targets. The iodoethenyl group can participate in halogen bonding, while the silane moiety can engage in silicon-oxygen interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1,1-Dimethylethyl)[[(1S,3R)-1-[(1E)-2-bromoethenyl]-3-methylheptyl]oxy]dimethyl-silane
- (1,1-Dimethylethyl)[[(1S,3R)-1-[(1E)-2-chloroethenyl]-3-methylheptyl]oxy]dimethyl-silane
Uniqueness
Compared to its brominated and chlorinated analogs, (1,1-Dimethylethyl)[[(1S,3R)-1-[(1E)-2-iodoethenyl]-3-methylheptyl]oxy]dimethyl-silane exhibits unique reactivity due to the presence of the iodine atom. Iodine is more polarizable and can form stronger halogen bonds, which can enhance the compound’s interactions with biological targets and catalytic systems.
Eigenschaften
Molekularformel |
C16H33IOSi |
|---|---|
Molekulargewicht |
396.42 g/mol |
IUPAC-Name |
tert-butyl-[(E)-1-iodo-5-methylnon-1-en-3-yl]oxy-dimethylsilane |
InChI |
InChI=1S/C16H33IOSi/c1-8-9-10-14(2)13-15(11-12-17)18-19(6,7)16(3,4)5/h11-12,14-15H,8-10,13H2,1-7H3/b12-11+ |
InChI-Schlüssel |
QFBSVKRPHXZAED-VAWYXSNFSA-N |
Isomerische SMILES |
CCCCC(C)CC(/C=C/I)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CCCCC(C)CC(C=CI)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



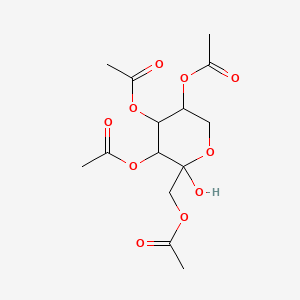

![tert-Butyl 6-amino-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B15124381.png)
![6-acetoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromen-5-ylpropionate](/img/structure/B15124389.png)
